N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Medicinal Chemistry Scaffold Hopping Chemical Biology

N-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 1797978-24-5) is a synthetic small molecule featuring a pyrazolo[1,5-a]pyrimidine core linked via a carboxamide bridge to a 2,1,3-benzothiadiazole moiety. The pyrazolo[1,5-a]pyrimidine scaffold is a recognized privileged structure in kinase inhibitor discovery, while the benzo[c][1,2,5]thiadiazole unit serves as a hydrogen-bond-accepting heterocycle commonly deployed in medicinal chemistry for target engagement.

Molecular Formula C14H10N6OS
Molecular Weight 310.34
CAS No. 1797978-24-5
Cat. No. B2394785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
CAS1797978-24-5
Molecular FormulaC14H10N6OS
Molecular Weight310.34
Structural Identifiers
SMILESCC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC4=NSN=C4C=C3
InChIInChI=1S/C14H10N6OS/c1-8-4-13-15-6-10(7-20(13)17-8)16-14(21)9-2-3-11-12(5-9)19-22-18-11/h2-7H,1H3,(H,16,21)
InChIKeyLMQSRWTXKQZZFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide: Procurement-Relevant Chemical Identity and Scaffold Overview


N-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 1797978-24-5) is a synthetic small molecule featuring a pyrazolo[1,5-a]pyrimidine core linked via a carboxamide bridge to a 2,1,3-benzothiadiazole moiety [1]. The pyrazolo[1,5-a]pyrimidine scaffold is a recognized privileged structure in kinase inhibitor discovery, while the benzo[c][1,2,5]thiadiazole unit serves as a hydrogen-bond-accepting heterocycle commonly deployed in medicinal chemistry for target engagement . This compound is listed as a research-grade screening compound, typically supplied at ≥95% purity [1].

Why N-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide Cannot Be Interchanged with In-Class Analogs for Procurement


Although this compound shares its gross molecular formula (C14H10N6OS) and molecular weight (~310.34 g/mol) with the structurally distinct triazolopyrimidine-based NADPH oxidase inhibitor VAS3947 , the core heterocycle is fundamentally different: a pyrazolo[1,5-a]pyrimidine versus a triazolo[4,5-d]pyrimidine. This difference in ring connectivity and nitrogen arrangement alters hydrogen-bonding geometry, electron distribution, and target-binding conformation, meaning the two compounds are not interchangeable in any assay system. Absent head-to-head data, the assumption that generic substitution is acceptable is unwarranted .

Quantitative Differential Evidence for N-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide Selection


Structural Identity Confirmation Versus VAS3947 Isomer

The target compound is a pyrazolo[1,5-a]pyrimidine-based amide, whereas VAS3947 (CAS 869853-70-3) is a triazolo[4,5-d]pyrimidine-based thioether . Both share the molecular formula C14H10N6OS and a nominal mass of 310.34 Da, classifying them as constitutional isomers [1]. The pyrazolo[1,5-a]pyrimidine core presents a different hydrogen-bond donor/acceptor pattern (one N–H donor, multiple N acceptors) compared to the triazolopyrimidine system, which can affect biological target selectivity [1].

Medicinal Chemistry Scaffold Hopping Chemical Biology

Molecular Formula and Purity Baseline

The compound is provided with a typical purity of ≥95% by HPLC . The molecular formula is C14H10N6OS (exact mass 310.34 g/mol). No quantitative impurity profile or comparative purity data against other commercial suppliers are available.

Chemical Procurement Quality Control Compound Management

Recommended Application Scenarios for N-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide Based on Available Evidence


Scaffold-Hopping Reference Compound in Kinase Inhibitor Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine core is a recognized kinase hinge-binding motif. This compound can serve as a reference point for scaffold-hopping studies comparing pyrazolopyrimidine versus triazolopyrimidine or other bioisosteric cores [1]. Its structural relationship to the VAS compound series highlights the importance of precise core specification in patent and SAR strategies.

Chemical Biology Probe for Profiling Off-Target Effects of Benzothiadiazole-Containing Libraries

The benzo[c][1,2,5]thiadiazole moiety is often incorporated into fluorescent probes and redox-active molecules. This compound, lacking published biological annotation, can be used as a negative control or chemical probe in assays designed to deconvolute benzothiadiazole-specific effects from core-specific pharmacology [1].

Analytical Standard for Isomer Discrimination in LC-MS and NMR Methods

Because VAS3947 (CAS 869853-70-3) shares the same nominal mass and formula, this compound is useful as an isomer-specific reference standard for developing chromatographic or spectroscopic methods that must resolve co-eluting constitutional isomers in compound libraries [1].

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